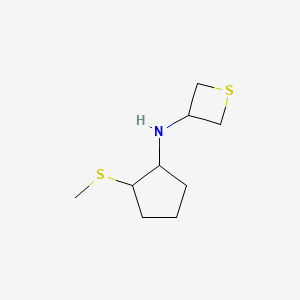
N-(2-(Methylthio)cyclopentyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Methylthio)cyclopentyl)thietan-3-amine is a complex organic compound that features a cyclopentyl ring substituted with a methylthio group and a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)cyclopentyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a cyclopentyl derivative is reacted with a methylthio group under controlled conditions. The thietan-3-amine moiety can be introduced through a subsequent reaction involving a suitable amine precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylthio)cyclopentyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the cyclopentyl ring.
Substitution: The thietan-3-amine moiety can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thietan-3-amine moiety .
Scientific Research Applications
N-(2-(Methylthio)cyclopentyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-(Methylthio)cyclopentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(Methylthio)cyclopentyl)thietan-3-amine include:
- N-(3-Methylpentan-2-yl)thietan-3-amine
- Thietan-3-amine derivatives with different substituents .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a cyclopentyl ring and a thietan-3-amine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H17NS2 |
|---|---|
Molecular Weight |
203.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS2/c1-11-9-4-2-3-8(9)10-7-5-12-6-7/h7-10H,2-6H2,1H3 |
InChI Key |
GBBSKZWVHRFOOS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCC1NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















